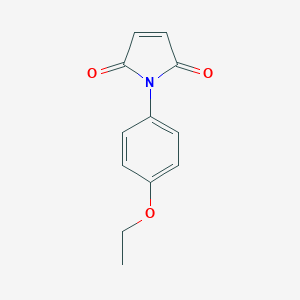

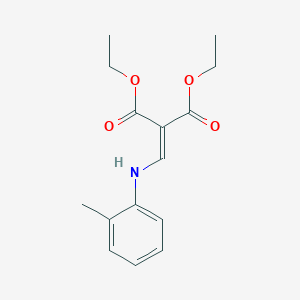

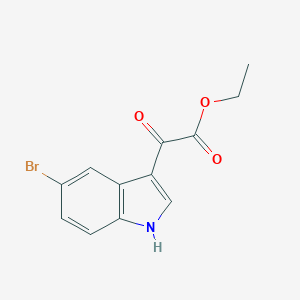

1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione

Vue d'ensemble

Description

1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione is a derivative of the pyrrole-2,5-dione nucleus, which is a core structure in various heterocyclic compounds known for their biological activities. The ethoxyphenyl group at the 1-position indicates a modification that could potentially affect the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related pyrrole-2,5-dione derivatives has been explored in several studies. For instance, the synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has been reported as inhibitors of glycolic acid oxidase, with the introduction of large lipophilic substituents resulting in potent inhibition . Another study describes the synthesis of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which are structurally related to 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione, using palladium-catalysed aryl-aryl coupling reactions . These methods could potentially be adapted for the synthesis of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione.

Molecular Structure Analysis

The molecular structure of pyrrole-2,5-dione derivatives has been characterized using various spectroscopic techniques. For example, the structural determination of pyrrolidine-2,3-dione derivatives has been confirmed via NMR and mass spectrometry . These techniques could be employed to analyze the molecular structure of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione to confirm its identity and purity.

Chemical Reactions Analysis

Pyrrole-2,5-dione derivatives are known to undergo various chemical reactions. A study has shown that 4-ethoxycarbonyl-5-phenyl-substituted 1H-pyrrole-2,3-diones can react with 3-arylamino-1H-inden-1-ones to form spiroheterocycles . This indicates that 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione could also participate in similar spiroheterocyclization reactions, potentially leading to novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2,5-dione derivatives can vary significantly depending on the substitution pattern. For example, the electrochemical polymerization of DPP derivatives has shown that the substitution pattern greatly influences the optical and electronic properties of the resulting polymers . Similarly, the introduction of an ethoxyphenyl group in 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione is likely to affect its solubility, stability, and reactivity, which could be explored through experimental studies.

Applications De Recherche Scientifique

Inhibitors and Biochemical Applications

1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione derivatives have been studied for their potential as biochemical inhibitors. Rooney et al. (1983) researched 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, finding that compounds with large lipophilic 4-substituents were potent inhibitors in vitro. This finding highlights the chemical's potential in biochemical applications, especially in enzyme inhibition (Rooney et al., 1983).

Corrosion Inhibition

The derivatives of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. Zarrouk et al. (2015) confirmed their inhibitory action through various methods, indicating their practical use in corrosion protection (Zarrouk et al., 2015).

Electronic and Photovoltaic Applications

1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione has been explored in the field of electronics, particularly in solar cells. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte using a derivative of this compound, aiming to improve electron transport in polymer solar cells. Their findings underscore its potential in enhancing the efficiency of solar energy devices (Hu et al., 2015).

Photoluminescence and Polymer Applications

Derivatives of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione have been used in developing photoluminescent materials. Beyerlein and Tieke (2000) synthesized a series of π-conjugated polymers containing this compound, which displayed strong photoluminescence and higher photochemical stability. These properties make them suitable for electronic applications (Beyerlein & Tieke, 2000).

Metallo-Supramolecular Polymers

Chen et al. (2014) explored the synthesis of metallo-supramolecular polymers based on 1,4-diketo-pyrrolo[3,4-c]pyrrole derivatives, showcasing their potential in creating materials with unique optical properties. This research opens avenues for the use of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione in advanced material science (Chen et al., 2014).

Safety And Hazards

This would involve examining the compound’s toxicity, flammability, and other hazards. It could include information from safety data sheets and toxicological studies.

Orientations Futures

This would involve discussing potential future research directions. This could include possible modifications to the compound’s structure to improve its properties, additional studies to further understand its behavior, or potential applications for the compound.

I hope this general information is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to assist you.

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-5-3-9(4-6-10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQZPKWGAFLVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172570 | |

| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

19077-60-2 | |

| Record name | N-(4-Ethoxyphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19077-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-(p-ethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

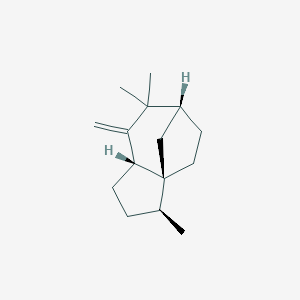

![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)